molecular formula C9H19N3O B14778598 2-Amino-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide

2-Amino-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide

Cat. No.: B14778598
M. Wt: 185.27 g/mol
InChI Key: LYPQLGSXQREPCI-UHFFFAOYSA-N
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Description

2-Amino-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an amino group, a pyrrolidine ring, and a propanamide moiety, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide typically involves the reaction of an appropriate amine with a propanamide derivative. One common method is the reductive amination of a ketone precursor with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-ethylpropanamide: Similar in structure but lacks the pyrrolidine ring.

    2-Amino-N-methylpropanamide: Similar but with a different substituent on the nitrogen atom.

    2-Amino-N-(2-hydroxyethyl)propanamide: Contains a hydroxyl group instead of a pyrrolidine ring.

Uniqueness

2-Amino-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide is unique due to the presence of the pyrrolidine ring, which can enhance its binding affinity and specificity for certain molecular targets

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

2-amino-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide

InChI

InChI=1S/C9H19N3O/c1-7(10)9(13)11-6-8-4-3-5-12(8)2/h7-8H,3-6,10H2,1-2H3,(H,11,13)

InChI Key

LYPQLGSXQREPCI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1CCCN1C)N

Origin of Product

United States

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